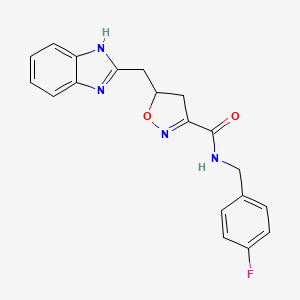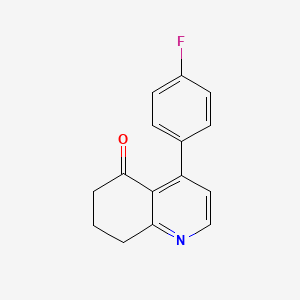![molecular formula C14H15N5OS B11474887 4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11474887.png)
4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a cyclopentathiophene, a triazolopyrimidine, and a morpholine moiety. Its systematic name is quite a mouthful, so let’s break it down:
Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl: This part describes the core structure, which includes a cyclopentathiophene and a triazolopyrimidine ring system.
Morpholine: The morpholine group is attached to the triazolopyrimidine ring.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For example:
Cyclopentathiophene Formation: Start with a suitable precursor containing a cyclopentene ring. Introduce sulfur to form the cyclopentathiophene ring.
Triazolopyrimidine Formation: Combine the cyclopentathiophene with an appropriate triazole and pyrimidine precursor. Cyclize to form the triazolopyrimidine ring.
Morpholine Attachment: Finally, react the triazolopyrimidine intermediate with morpholine to yield the desired compound.
Industrial Production:
Industrial-scale synthesis typically involves efficient and scalable methods, such as multistep processes or continuous flow chemistry.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions due to its heterocyclic rings.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or other reactive sites.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role.
Major Products: Various derivatives can form, including those with modified substituents or functional groups.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways influenced by its binding.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements.
Similar Compounds:
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
4-(10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-7-yl)morpholine |
InChI |
InChI=1S/C14H15N5OS/c1-2-9-10(3-1)21-13-11(9)12-15-8-16-19(12)14(17-13)18-4-6-20-7-5-18/h8H,1-7H2 |
InChI Key |
BCDCUVJLTWFLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC=NN4C(=N3)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474805.png)
![Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate](/img/structure/B11474820.png)
![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11474824.png)
![Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11474835.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474842.png)
![7-amino-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11474850.png)
methanone](/img/structure/B11474851.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474858.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclohexanecarboxamide](/img/structure/B11474860.png)
![N-(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B11474866.png)

![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474877.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474884.png)
